

Physicochemical Properties of Orforglipron Hemicalcium Hydrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Orforglipron hemicalcium hydrate

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Introduction

Orforglipron is a novel, orally bioavailable, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist under investigation for the treatment of type 2 diabetes and obesity.[1] Unlike peptide-based GLP-1 receptor agonists, its small molecule nature presents distinct physicochemical properties that are critical for its formulation, stability, and oral absorption.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of **Orforglipron hemicalcium hydrate**, its mechanism of action, and the experimental methodologies used for its characterization.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Orforglipron and its hemicalcium hydrate salt form.

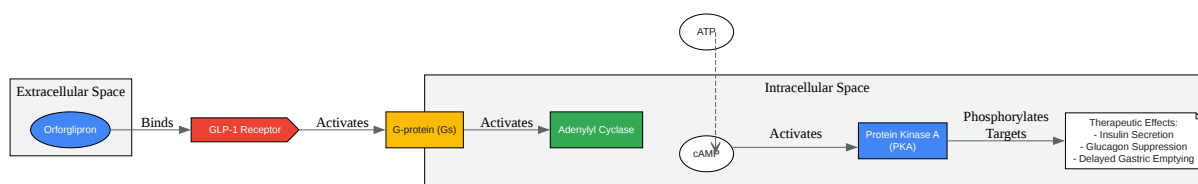
Property	Value	Source(s)
Chemical Name	3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one	[3]
Molecular Formula	C48H48F2N10O5 (Orforglipron)	[4]
C48H50CaF2N10O6 (Orforglipron hemicalcium hydrate)	[5]	
Molecular Weight	883.0 g/mol (Orforglipron)	[4]
941.0 g/mol (Orforglipron hemicalcium hydrate)	[5]	
Physical Form	Solid	[6]
Solubility	Orforglipron hemicalcium hydrate: • ≥ 2.5 mg/mL in a clear solution[7] • 25 mg/mL in DMSO (with sonication)[8] • Soluble in 1N NaOH • Insoluble in 96% ethanol	[9]
Melting Point	Not less than 210°C	[9]
pKa	Data not publicly available. A general experimental protocol for determination is described in Section 4.2.	

Crystal Structure	Orforglipron is known to exist in different polymorphic forms, with a thermodynamically stable crystal form being crucial for manufacturing.[10] Specific crystallographic data is not publicly available.
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Stability	Stable at room temperature.[2] As a powder, stable for 3 years at -20°C and 2 years at 4°C. In solvent, stable for 6 months at -80°C and 1 month at -20°C.[8]
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Mechanism of Action: GLP-1 Receptor Activation

Orforglipron acts as a partial agonist of the glucagon-like peptide-1 receptor (GLP-1R), a G-protein coupled receptor.[3] Its binding to the GLP-1R initiates a downstream signaling cascade, primarily through the activation of the cyclic adenosine monophosphate (cAMP) pathway, which is central to its therapeutic effects on glucose control and appetite regulation.[2]



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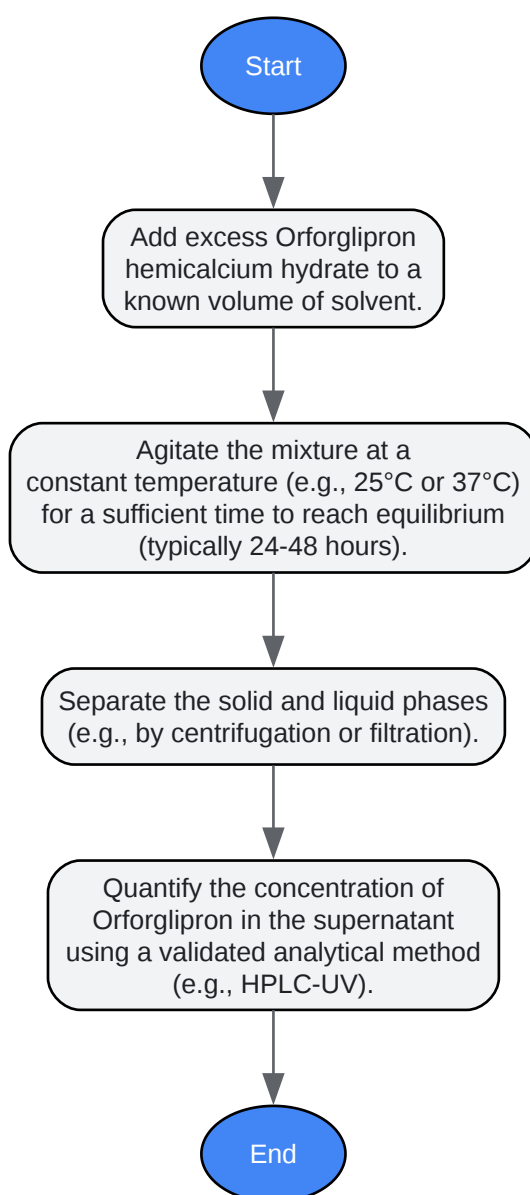
Orforglipron's mechanism of action via the GLP-1 receptor signaling pathway.

Experimental Protocols

Detailed, step-by-step protocols for the characterization of a proprietary compound like **Orforglipron hemicalcium hydrate** are typically not disclosed publicly. However, based on established pharmaceutical sciences, the following methodologies represent standard approaches for determining key physicochemical parameters.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound.



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A typical workflow for solubility determination using the shake-flask method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and economical method for determining the pKa of ionizable compounds.

Methodology:

- Preparation: A standard solution of **Orforglipron hemicalcium hydrate** (e.g., 1 mM) is prepared in a suitable solvent system, often a co-solvent with water to ensure solubility. The ionic strength of the solution is kept constant using an electrolyte like KCl.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the ionizable group being investigated. The pH of the solution is monitored continuously using a calibrated pH electrode.
- Data Analysis: The pH is recorded after each incremental addition of the titrant. A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For accurate results, multiple titrations are performed.

Crystal Structure Analysis (X-ray Powder Diffraction - XRPD)

XRPD is a fundamental technique for characterizing the solid-state properties of a crystalline substance, including identifying different polymorphic forms.

Methodology:

- Sample Preparation: A small amount of the **Orforglipron hemicalcium hydrate** powder is carefully packed into a sample holder.
- Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles.

- **Data Analysis:** The resulting diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline form. This pattern can be used to identify the specific polymorph and assess its purity.

Purity and Impurity Profiling (High-Performance Liquid Chromatography - HPLC)

HPLC is a cornerstone analytical technique for determining the purity of an active pharmaceutical ingredient (API) and for identifying and quantifying any impurities. A forced degradation study using HPLC can also elucidate the degradation pathways of the API under various stress conditions (e.g., acid, base, oxidation, heat, light).^[11]

Methodology:

- **Method Development:** A suitable HPLC method is developed, which involves selecting the appropriate column, mobile phase, and detection wavelength to achieve good separation between Orforglipron and any potential impurities.
- **Sample Analysis:** A solution of **Orforglipron hemicalcium hydrate** is injected into the HPLC system.
- **Data Interpretation:** The resulting chromatogram shows peaks corresponding to Orforglipron and any impurities. The area of each peak is proportional to the concentration of the respective component, allowing for the determination of purity and the quantification of impurities.

Conclusion

The physicochemical properties of **Orforglipron hemicalcium hydrate** are integral to its development as an oral therapeutic agent. Its solid-state characteristics, solubility, and stability are key determinants of its biopharmaceutical performance. The experimental protocols outlined in this guide represent standard industry practices for the characterization of such a novel small molecule API. Further research into its solid-state chemistry and formulation science will continue to be crucial for its successful clinical application.

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